2-(Benzyloxy)ethyl 4-methylbenzenesulfonate

概要

説明

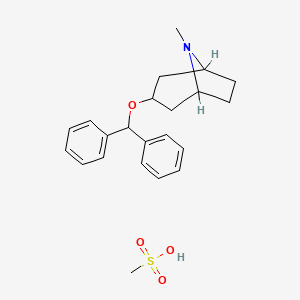

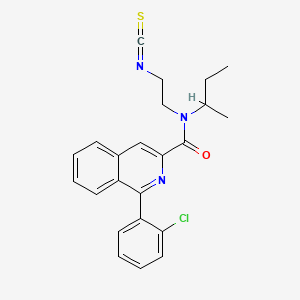

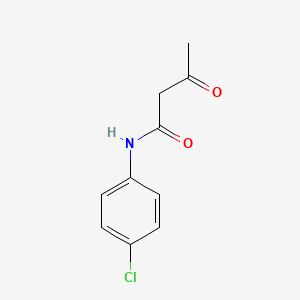

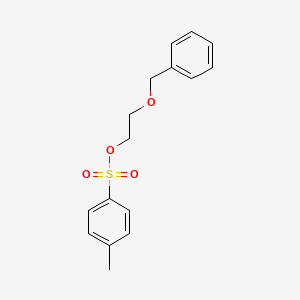

“2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C16H18O4S . It is also known by other names such as Benzyl-PEG2-Tos, 2-(Benzyloxyethyl) p-toluenesulfonate, and Benzyl-PEG1-Tos .

Molecular Structure Analysis

The molecular weight of “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is 306.4 g/mol . The InChI code is InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” are not available, the tosyl group is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

“2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is a white to light yellow solid . It has a molecular weight of 306.4 g/mol . It has a topological polar surface area of 61 Ų . It has a complexity of 374 .Safety and Hazards

The safety information for “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” suggests that it should be handled with care to avoid contact with skin and eyes . Appropriate protective equipment, such as gloves and goggles, should be worn when handling this compound . It should be stored properly, away from sources of ignition and oxidizing agents .

作用機序

Benzyl-PEG2-Tos, also known as 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate or Benzyl-PEG1-Tos, is a compound with a wide range of applications in biochemical research . This article aims to provide a comprehensive overview of its mechanism of action.

Target of Action

Benzyl-PEG2-Tos is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ligase and the target protein, PROTACs bring the two entities into close proximity. This proximity allows the E3 ligase to transfer a ubiquitin molecule to the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by Benzyl-PEG2-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a crucial process for maintaining cellular homeostasis .

Pharmacokinetics

The compound is known to be soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of the action of Benzyl-PEG2-Tos is the selective degradation of target proteins . By degrading specific proteins, it can alter cellular processes and potentially lead to therapeutic effects.

Action Environment

The action of Benzyl-PEG2-Tos can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other molecules can influence the efficacy of the compound, as they may compete with Benzyl-PEG2-Tos for binding sites on the target protein or the E3 ligase .

特性

IUPAC Name |

2-phenylmethoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNFGZWMDNDYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)ethyl 4-methylbenzenesulfonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。